molecular formula C16H15N3O2 B2786256 N-(3,4-dimethoxyphenyl)quinazolin-4-amine CAS No. 389576-73-2

N-(3,4-dimethoxyphenyl)quinazolin-4-amine

Cat. No. B2786256
CAS RN: 389576-73-2
M. Wt: 281.315
InChI Key: AVRCYOCVSOUCFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolin-4-amine derivatives often involves the reaction of 2-aminobenzamide derivatives . A new series of quinazolinone derivatives has been synthesized, in high yields, assisted by microwave and classical methods .


Chemical Reactions Analysis

Quinazolin-4-amine derivatives are known to exhibit a broad range of biological properties . They have been studied for their antimicrobial activity against various bacteria and fungi .

Scientific Research Applications

Synthesis and Characterization

N-(3,4-dimethoxyphenyl)quinazolin-4-amine and related compounds have been the subject of various synthesis and characterization studies. Research includes the synthesis of quinazoline derivatives via direct amination, indicating efficient chemical processes and high yields (Chen et al., 2015). Additionally, studies on the synthesis and characterization of specific quinazoline derivatives have been conducted, providing insights into their chemical properties and potential applications (Yan et al., 2013).

Anticancer and Antitumor Properties

Several studies have highlighted the potential anticancer and antitumor properties of quinazoline derivatives. For instance, research has shown the inhibitory effects of these compounds on the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), suggesting their utility in cancer treatment (Wissner et al., 2005). Additionally, the synthesis and evaluation of quinazoline derivatives for their cytotoxic activities against various cancer cell lines have been explored, indicating their potential as cancer therapeutics (Deady et al., 2003).

Antimicrobial and Antitubercular Activity

Quinazoline derivatives have also been studied for their antimicrobial and antitubercular properties. Research has identified novel inhibitors of Mycobacterium tuberculosis from 4-anilinoquinolines and 4-anilinoquinazolines, providing insights into the structural features important for Mtb inhibition (Asquith et al., 2019). Additionally, studies have explored the design and synthesis of Schiff base derivatives of quinazolin-4(3H)-one, revealing their effective antibacterial activities against plant bacterial wilts (Wang et al., 2014).

Cardiovascular and Neurological Applications

The quinazoline derivatives have also been investigated for potential cardiovascular and neurological applications. For example, the synthesis of octahydroquinazoline derivatives and their hypotensive activity have been studied, showing properties similar to prazosin, a clinically used drug for hypertension (El-Sabbagh et al., 2010). Research on quinazoline ligands for the 5-HT2A receptor also highlights their potential in neurological disorders (Deng et al., 2015).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-20-14-8-7-11(9-15(14)21-2)19-16-12-5-3-4-6-13(12)17-10-18-16/h3-10H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRCYOCVSOUCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC=NC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)quinazolin-4-amine

Synthesis routes and methods

Procedure details

The title compound was prepared from 4-chloro-quinazoline (82.3 mg, 0.5 mmol), 3,4-dimethoxy-aniline (76.6 mg, 0.5 mmol) and sodium acetate (49.2 mg, 0.6 mmol) similar to example 20 to give 138 mg (92.5%) of off white solids. 1H NMR (CDCl3): 8.74 (s, 1H), 7.91 (t, J=8.7 Hz, 2H), 7.57 (t, J=8.1 Hz, 1H), 7.57 (t, J=8.1 Hz, 1H), 7.45 (s, 1H), 7.38 (d, J=2.4 Hz, 1H), 7.16-7.13 (m, 1H), 6.92 (d, J=8.4 Hz, 1H), 3.93-3.91 (m, 6H).
Quantity
82.3 mg
Type
reactant
Reaction Step One
Quantity
76.6 mg
Type
reactant
Reaction Step One
Quantity
49.2 mg
Type
reactant
Reaction Step One

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